(S)-tert-Butyl 1-isopropylpyrrolidin-3-ylcarbamate
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Overview
Description
(S)-tert-Butyl 1-isopropylpyrrolidin-3-ylcarbamate: is a chemical compound with the molecular formula C12H24N2O2 and a molecular weight of 228.33 g/mol . This compound is a carbamate derivative, featuring a pyrrolidinyl ring substituted with an isopropyl group and a tert-butyl carbamate ester.
Synthetic Routes and Reaction Conditions:
Starting Materials: The synthesis typically begins with 1-isopropylpyrrolidin-3-amine as the starting material.
Reaction Steps: The amine group is first activated using a suitable activating agent, such as diethyl chlorophosphate .
Carbamate Formation: The activated amine is then reacted with tert-butyl chloroformate to form the carbamate ester.
Purification: The final product is purified using techniques such as recrystallization or column chromatography .
Industrial Production Methods:
Batch Production: The compound is produced in batches, with each batch undergoing rigorous quality control to ensure consistency and purity.
Scale-Up: Industrial-scale production involves scaling up the reaction conditions, optimizing the use of reagents, and ensuring efficient separation and purification processes.
Chemical Reactions Analysis
(S)-tert-Butyl 1-isopropylpyrrolidin-3-ylcarbamate: undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form pyrrolidin-3-one derivatives .
Reduction: Reduction reactions can lead to the formation of amine derivatives .
Substitution: Nucleophilic substitution reactions can occur at the carbamate ester group, leading to the formation of various substituted products.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include chromium(VI) oxide and peroxides .
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Nucleophiles such as alcohols and amines are used, often in the presence of a base.
Major Products Formed:
Oxidation Products: Pyrrolidin-3-one derivatives.
Reduction Products: Amine derivatives.
Substitution Products: Various substituted carbamates.
Scientific Research Applications
(S)-tert-Butyl 1-isopropylpyrrolidin-3-ylcarbamate: has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis, particularly in the synthesis of pharmaceuticals and biologically active molecules .
Biology: The compound is used in the study of enzyme inhibitors and biomolecular interactions .
Medicine: It serves as a precursor in the development of therapeutic agents targeting various diseases.
Industry: The compound is utilized in the production of agrochemicals and polymer additives .
Mechanism of Action
(S)-tert-Butyl 1-isopropylpyrrolidin-3-ylcarbamate: is compared with other similar compounds, such as tert-butyl 1-ethylpyrrolidin-3-ylcarbamate and tert-butyl 1-methylpyrrolidin-3-ylcarbamate . The presence of the isopropyl group in the compound provides unique chemical and biological properties, distinguishing it from its analogs.
Comparison with Similar Compounds
tert-Butyl 1-ethylpyrrolidin-3-ylcarbamate
tert-Butyl 1-methylpyrrolidin-3-ylcarbamate
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Properties
IUPAC Name |
tert-butyl N-[(3S)-1-propan-2-ylpyrrolidin-3-yl]carbamate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H24N2O2/c1-9(2)14-7-6-10(8-14)13-11(15)16-12(3,4)5/h9-10H,6-8H2,1-5H3,(H,13,15)/t10-/m0/s1 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZAKSXYZRRWKMGM-JTQLQIEISA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)N1CCC(C1)NC(=O)OC(C)(C)C |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)N1CC[C@@H](C1)NC(=O)OC(C)(C)C |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H24N2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
228.33 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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